Acridine
Overview
Description
Acridine is a colorless crystalline compound with the formula C13H9N . It occurs in coal tar and is important as the parent compound of dyes and pharmaceuticals . It is a small cationic and planar dye that mainly binds to RNA and DNA . These dyes are strongly fluorescent .
Synthesis Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The Bernthsen acridine synthesis involves condensing a primary amine with an aromatic aldehyde/carboxylic acid in the presence of a strong mineral acid (H2SO4/HCl), followed by a cyclization step to produce acridone .
Molecular Structure Analysis
Acridine is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . Like the related molecules pyridine and quinoline, acridine is mildly basic .
Chemical Reactions Analysis
Acridine derivatives have been developed with beneficial, biological, or photochemical effects . The development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, can vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
Physical And Chemical Properties Analysis
Acridine has a molar mass of 179.22 g/mol, a melting point of 110°C, and a boiling point of 345°C . At 20°C, its density is 1.1005 g/cm3 . It exists as colorless needle-shaped or prism-shaped crystals and can evaporate when exposed to steam .
Scientific Research Applications
Synthesis and Biological Activity
Acridine and acridone derivatives are compounds with a broad spectrum of biological activities, making them of great interest in scientific research. They exhibit activities such as antitumor, antimicrobial, and antiviral, and are applicable in the treatment of Alzheimer's disease. Notably, their synthesis methods and potential clinical applications have been a significant area of research since 2013 (Gensicka-Kowalewska, Cholewiński, & Dzierzbicka, 2017).
Anticancer Properties
Acridine derivatives are being intensively studied as potential anticancer drugs, known for their high cytotoxic activity. The focus has been on modifying naturally occurring compounds, like acridone alkaloids, to enhance their anticancer activities. The effectiveness of these derivatives in cancer treatment, including their mechanism of action at molecular and cellular levels, is a key research area (Cholewiński, Dzierzbicka, & Kołodziejczyk, 2011).
Patent Review and Therapeutic Potency
A comprehensive review of patents from 2009 to 2013 highlights the development of acridine derivatives with enhanced therapeutic potency and selectivity. This includes their use as fluorescent materials, with a focus on acridine drugs in clinical trials, preclinical studies, and emerging derivatives (Zhang, Li, Li, Gao, & Jiang, 2014).
Chemotherapeutic Agents
Acridine derivatives, known for their ability to intercalate DNA and inhibit topoisomerase enzymes, are widely used as antibacterial, antiprotozoal, and anticancer drugs. The molecular rationalization of their structure-activity relationships for cytotoxicity and DNA binding kinetics is another crucial aspect of acridine research (Denny, 2002).
Acridine in Antitumor Therapy
Research over the past four decades has focused on small organic molecules with antitumor activity that can intercalate into DNA, including acridine. Studies on the chemical and biological properties of acridine as a chemotherapeutic agent and the progress in developing anticancer agents based on acridine are significant (Galdino-Pitta et al., 2013).
Crystal Structures with Nucleic Acids
Understanding the crystal structures of acridines complexed with nucleic acids is essential in the field of chemotherapy. Recent structures of acridinecarboxamide topoisomerase II poisons complexed to hexanucleotides have provided insights into their structure-activity relationships (Adams, 2002).
Schistosomiasis Treatment
Acridine derivatives, specifically 9-Acridanone-hydrazones, were tested in Cebus monkeys experimentally infected with Schistosoma mansoni. Certain compounds at various dosages showed promising results in altering the oogram and reducing the worm burden, highlighting their potential in treating schistosomiasis (Coelho & Pereira, 1991).
Acridine Derivatives in Anticancer Therapy
Acridine derivatives, due to their planar structure, bind DNA through intercalation, interfering with metabolic processes. They have been explored for their anticancer properties and have shown effectiveness against a variety of cancer types. The development of new acridine-based patterns is guided by understanding their biological targets, such as topoisomerases I and II, and telomerase (Belmont et al., 2007).
Polymer Conjugates for Cancer Therapy
Research on polymer conjugates of acridine-type anticancer drugs has shown that they retain in vitro antiproliferative properties and release free drugs at specific pH levels, demonstrating their potential in targeted cancer therapy (Sedláček et al., 2012).
Acridine as an Antibacterial Chromophore
The antibacterial properties of acridines have been known since the early 20th century. With increasing drug-resistant bacterial infections, new acridine derivatives might find use in this domain. Additionally, their combination with low-power light offers bactericidal action at lower doses (Wainwright, 2001).
Inhibition of Lysozyme Aggregation
Acridine derivatives have been screened for their ability to inhibit lysozyme amyloid aggregation, indicating their potential application in therapeutic purposes for conditions like neurodegenerative diseases (Gazova et al., 2008).
Role as Photosensitizer in Cancer Therapy
Studies have shown that acridine derivatives, like 9-phenyl acridine, can act as photosensitizers, enhancing cell damage and killing when combined with UVA radiation. This suggests their potential application in photodynamic therapy for cancer treatment (Hansda, Ghosh, & Ghosh, 2020).
Safety And Hazards
Swallowing large amounts of acridine can lead to death . Getting it on your skin can cause dermatitis and phototoxicity, as well as possibly exacerbating any pre-existing skin conditions . Eye exposure to acridine can lead to irritation and eye lesions . Chronic exposure to acridine leads to widespread toxicity .
Future Directions
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .
properties
IUPAC Name |
acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBUGLKDJFMEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Record name | ACRIDINE | |
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DSSTOX Substance ID |
DTXSID8059766 | |
Record name | Acridine | |
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Molecular Weight |
179.22 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion., Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline], Small colorless needle-like crystalline solid. | |
Record name | ACRIDINE | |
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Boiling Point |
655 °F at 760 mmHg (NTP, 1992), 345.5 °C @ 760 mm Hg, 655 °F | |
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Solubility |
SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE, Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum, Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water, 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane., In water= 38.4 mg/L at 24 °C. | |
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Density |
1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 1.005 @ 20 °C/4 °C, 1.2 | |
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Vapor Pressure |
1 mmHg at 255.9 °F (NTP, 1992), Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/, 1 MM HG @ 129 °C, varies depending upon the specific compound | |
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Product Name |
Acridine | |
Color/Form |
RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC, SMALL COLORLESS NEEDLES, ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL, SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS | |
CAS RN |
260-94-6, 39327-16-7 | |
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Melting Point |
225 to 230 °F (NTP, 1992), 111 °C; 106 °C (form a); 110 °C (form b), 225-230 °F | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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